1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester
Brand Name:
Vulcanchem
CAS No.:
17639-49-5
VCID:
VC0100293
InChI:
InChI=1S/C13H15NO4/c1-17-10-4-3-8-7-12(15)14-11(13(16)18-2)6-9(8)5-10/h3-5,11H,6-7H2,1-2H3,(H,14,15)
SMILES:
COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1
Molecular Formula:
C13H15NO4
Molecular Weight:
249.26 g/mol
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester
CAS No.: 17639-49-5
Main Products
VCID: VC0100293
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
CAS No. | 17639-49-5 |
---|---|
Product Name | 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester |
Molecular Formula | C13H15NO4 |
Molecular Weight | 249.26 g/mol |
IUPAC Name | methyl 8-methoxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylate |
Standard InChI | InChI=1S/C13H15NO4/c1-17-10-4-3-8-7-12(15)14-11(13(16)18-2)6-9(8)5-10/h3-5,11H,6-7H2,1-2H3,(H,14,15) |
Standard InChIKey | QWXGDSIAAZSFDS-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
Canonical SMILES | COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
Synonyms | 2,3,4,5-Tetrahydro-8-methoxy-4-oxo-1H-3-benzazepine-2-carboxylic acid methyl ester |
PubChem Compound | 619323 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume